molecular formula C22H19BrN2O3 B1404301 ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851193-57-2

ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1404301
M. Wt: 439.3 g/mol
InChI Key: MTQVFJACIVUSLD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity, basicity, reactivity with other compounds, and stability are also analyzed.


Scientific Research Applications

Applications in Heterocyclic Chemistry

  • Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is involved in various complex chemical reactions leading to the synthesis of novel heterocyclic compounds. For example, Dmitriev et al. (2015) demonstrated its use in producing substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates through a three-component spiro heterocyclization process (Dmitriev, Silaichev, & Maslivets, 2015).

Involvement in Spiro Heterocyclization

  • This compound is a key reactant in the synthesis of various spiro heterocyclic systems. Sal’nikova et al. (2019) reported its use in reactions with indan-1,3-dione and acyclic enamines to yield complex spiro[indeno[1,2-b]pyridine-4,3′-pyrrole] derivatives (Sal’nikova, Dmitriev, & Maslivets, 2019).

Synthesis of Pyrrole Derivatives

  • Research by Dmitriev et al. (2011) highlighted the role of this compound in synthesizing ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates, providing insights into the versatile nature of this compound in organic synthesis (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).

Role in Multi-Component Reactions

  • The compound is also significant in multi-component reactions as illustrated by Sabitov et al. (2020), who used it in three-component condensations to produce ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, a class of compounds important in medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).

Safety And Hazards

This involves studying the toxicity of the compound and its impact on human health and the environment. It includes understanding the compound’s handling precautions, disposal methods, and first-aid measures.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


properties

IUPAC Name

ethyl 5-bromo-4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O3/c1-3-27-22(26)20-19(18(13-24)21(23)25(20)2)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQVFJACIVUSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)Br)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of 3-(4-benzyloxy-phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid ethyl ester. (184.73 g, 0.512 mol, prepared in example E-6a or E-6b) in anhydrous THF (2,000 mL) is treated with NBS (109.47 g, 0.615 mol). The resulting reaction mixture is allowed to stir at room temperature overnight. The reaction mixture is poured into water (2,000 mL). The resulting solution is divided into 2 equal parts, and each is extracted with EtOAc (3×800 mL each). The combined organics are dried over anhydrous MgSO4, filtered, then concentrated in vacuo to afford a yellow solid. The yellow solid is purified by column chromatography (silica gel, EtOAc/Hexanes 1/3) to afford the title compound (133.99 g, ˜60% yield) as a white solid: 1H NMR (500 MHz; CDCl3) δ 7.46-7.44 (m, 2H), 7.41-7.38 (m, 2H), 7.36-7.32 (m, 1H), 7.29-7.26 (m, 2H), 7.01-6.99 (m, 2H), 5.10 (s, 2H), 4.11 (q, 2H), 3.98 (s, 3H), 1.02 (t, 31); MS(ES): m/z 438.9.
Quantity
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109.47 g
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Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
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ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

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